molecular formula C19H17N5O2 B2451206 N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide CAS No. 2380069-44-1

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide

Cat. No.: B2451206
CAS No.: 2380069-44-1
M. Wt: 347.378
InChI Key: UUEAOEHLWDYDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide is a complex organic compound with a molecular formula of C19H17N5O2 and a molecular weight of 347.378 g/mol. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the quinoxaline core . The final step involves the attachment of the dimethylamino group via a nucleophilic substitution reaction . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like piperidine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds with diverse functional groups .

Scientific Research Applications

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death in cancer cells . It also interferes with the replication of viruses and bacteria, making it effective against infections . The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: An antibiotic used in veterinary medicine.

    Echinomycin: An anticancer agent that binds to DNA.

    Atinoleutin: A quinoxaline derivative with antimicrobial properties.

    Levomycin: An antibiotic with a quinoxaline core.

    Carbadox: An antimicrobial agent used in animal feed.

Uniqueness

N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline and benzoxazole moieties, which confer enhanced biological activity and chemical stability . The presence of the dimethylamino group further enhances its pharmacokinetic properties, making it a promising candidate for drug development .

Properties

IUPAC Name

N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-24(2)11-17-14-10-13(4-6-18(14)26-23-17)22-19(25)12-3-5-15-16(9-12)21-8-7-20-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEAOEHLWDYDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.